molecular formula C9H6S3 B3051409 4-Phenyl-3H-1,2-dithiole-3-thione CAS No. 3354-37-8

4-Phenyl-3H-1,2-dithiole-3-thione

Cat. No. B3051409
CAS RN: 3354-37-8
M. Wt: 210.3 g/mol
InChI Key: UKPKVVDYQDZSTL-UHFFFAOYSA-N
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Description

4-Phenyl-3H-1,2-dithiole-3-thione is a chemical compound with the molecular formula C9H6S3 . It is among the best-studied classes of polysulfur-containing heterocycles . This compound has been of interest due to its potential as a source of hydrogen sulfide, an endogenously produced gaseous signaling molecule .


Synthesis Analysis

The synthesis of 3H-1,2-dithiole-3-thiones, including 4-Phenyl-3H-1,2-dithiole-3-thione, has been a subject of recent interest . The synthesis involves both well-known procedures and important novel transformations for building the 1,2-dithiole-3-thione ring . Diverse ring transformations of 3H-1,2-dithiole-3-thiones into various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of one or two sulfur atoms to form carbon- and carbon-nitrogen containing moieties, and other unexpected reactions are considered .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-3H-1,2-dithiole-3-thione is characterized by a molecular formula of CHS, an average mass of 210.339 Da, and a monoisotopic mass of 209.963165 Da .


Chemical Reactions Analysis

The chemical reactions of 4-Phenyl-3H-1,2-dithiole-3-thione involve diverse ring transformations into various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of one or two sulfur atoms to form carbon- and carbon-nitrogen containing moieties, and other unexpected reactions .

Scientific Research Applications

Synthesis and Reactivity

4-Phenyl-3H-1,2-dithiole-3-thione is among the best studied classes of polysulfur-containing heterocycles due to the almost explosive recent interest in these compounds as sources of hydrogen sulfide . They are involved in diverse ring transformations into various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of one or two sulfur atoms to form carbon- and carbon-nitrogen containing moieties, and other unexpected reactions .

Antioxidant Activity

1,2-Dithiole-3-thione derivatives, including 4-Phenyl-3H-1,2-dithiole-3-thione, are known to have interesting bioactive properties, with potential applications in various areas including the protection of retinal pigment epithelium cells from UV radiation .

Chemopreventive Agents

These compounds can be used as chemopreventive agents that can delay, inhibit or reverse carcinogenic processes .

Therapeutic Agents for Alzheimer’s Disease

1,2-Dithiole-3-thione derivatives are potential therapeutic agents for Alzheimer’s disease .

Inhibitors of Microglia Activation

These compounds are also known to inhibit microglia activation in the ischemic brain .

Treatment of Multiple Sclerosis

1,2-Dithiole-3-thione derivatives are therapeutic agents for the treatment of multiple sclerosis .

Anti-inflammatory Drugs

These compounds are also used as anti-inflammatory drugs .

Anti-tumor Activity

Pd (II) complexes with 4,5-benzo-3H-1,2-dithiole-3-thione have shown potent anti-proliferative effects against LnCaP cells .

Mechanism of Action

Target of Action

4-Phenyl-3H-1,2-dithiole-3-thione is a polysulfur-containing heterocycle . It is known to target the Nrf2-HO-1 signaling pathway in cells . This pathway plays a crucial role in the cellular response to oxidative stress.

Mode of Action

The compound acts as an activator of the Nrf2-HO-1 signaling pathway . By activating this pathway, it enhances the cellular response to oxidative stress, thereby protecting cells from damage.

Biochemical Pathways

The primary biochemical pathway affected by 4-Phenyl-3H-1,2-dithiole-3-thione is the Nrf2-HO-1 signaling pathway . This pathway is involved in the regulation of important functions of the cardiovascular, immune, nervous, respiratory, and gastrointestinal systems . It is also implicated in several diseases, including Down syndrome, Alzheimer’s, and Parkinson’s diseases .

Pharmacokinetics

Its molecular formula isC9H6S3 , and it has an average mass of 210.339 Da

Result of Action

The activation of the Nrf2-HO-1 signaling pathway by 4-Phenyl-3H-1,2-dithiole-3-thione results in enhanced cellular response to oxidative stress . This can protect cells from damage, potentially offering therapeutic benefits in conditions associated with oxidative stress.

Action Environment

The action of 4-Phenyl-3H-1,2-dithiole-3-thione can be influenced by various environmental factors. For instance, the compound’s antioxidant activity was investigated using cyclic voltammetry (CV) and electronic spectroscopy (ES) assays . These techniques can provide insights into how the compound’s action, efficacy, and stability might be affected by different environmental conditions.

properties

IUPAC Name

4-phenyldithiole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6S3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPKVVDYQDZSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041526
Record name 4-Phenyl-3H-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-3H-1,2-dithiole-3-thione

CAS RN

3354-37-8
Record name 3H-1,2-Dithiole-3-thione, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-3H-1,2-dithiole-3-thione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41554
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenyl-3H-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-1,2-dithiole-3-thione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6RB477R5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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